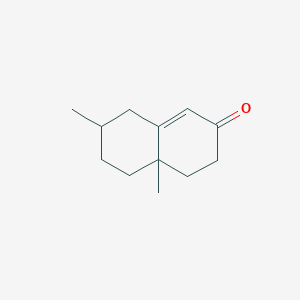
4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one is an organic compound belonging to the class of naphthalenes. This compound is characterized by its hexahydro structure, which indicates the presence of six additional hydrogen atoms compared to the parent naphthalene structure. The presence of methyl groups at positions 4a and 7 further distinguishes this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one typically involves the hydrogenation of a naphthalene derivative. Common starting materials include 4a,7-dimethylnaphthalene, which undergoes catalytic hydrogenation under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow hydrogenation processes, where the naphthalene derivative is subjected to hydrogen gas in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C or PtO2.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4a,7-Dimethylnaphthalene: The parent compound without the hexahydro structure.
Hexahydronaphthalene: A similar compound without the methyl groups.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A partially hydrogenated naphthalene derivative.
Uniqueness
4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one is unique due to its specific substitution pattern and degree of hydrogenation, which confer distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
13547-59-6 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4a,7-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C12H18O/c1-9-3-5-12(2)6-4-11(13)8-10(12)7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
LROHDRDYRKPWOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC(=O)C=C2C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















